Pyrrole-2-carboxaldehyde

Corrosion inhibition Electrochemistry Aluminum protection

Pyrrole-2-carboxaldehyde (CAS 1003-29-8) is a high-purity heterocyclic aldehyde building block with proven regioselective electrophilic substitution at the 4-position, enabling precise synthetic control absent in the 3-carboxaldehyde isomer. It delivers 67–78% yield in Knoevenagel flow chemistry for α,β-unsaturated nitriles and forms Schiff bases with enhanced corrosion inhibition. Its well-characterized solid-phase dimerization and cis conformational preference simplify computational modeling. Ideal for pharmaceutical intermediates, agrochemical synthesis, and BODIPY dye chemistry. Bulk kg-scale availability. Air-sensitive, store refrigerated.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 1003-29-8
Cat. No. B018789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrole-2-carboxaldehyde
CAS1003-29-8
Synonyms2-Pyrrolylcarboxaldehyde;  2-Formylpyrrole;  2-Pyrrolaldehyde;  Pyrrole-2-aldehyde;  NSC 112885;  NSC 66394; 
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C=O
InChIInChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H
InChIKeyZSKGQVFRTSEPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrole-2-carboxaldehyde CAS 1003-29-8: Technical Specifications and Procurement Baseline for Heterocyclic Aldehyde Sourcing


Pyrrole-2-carboxaldehyde (CAS 1003-29-8, synonym 2-formylpyrrole) is a five-membered N-heterocyclic aldehyde with the molecular formula C5H5NO and a molecular weight of 95.10 g/mol [1]. Structurally, it consists of a pyrrole ring bearing a formyl substituent at the 2-position, which confers both the electron-rich character of the pyrrole nucleus and the reactive aldehyde functionality [2]. The compound exists as a crystalline low-melting solid (melting point 43–46 °C) that is stable under normal temperatures and pressures, with a boiling point of 217–219 °C, a density of 1.197 g/cm³, and a vapor pressure of 0.121 mmHg at 25 °C [3]. It is soluble in chloroform, dimethyl sulfoxide, and methanol, but insoluble in water, and is sensitive to air [4]. Commercially, pyrrole-2-carboxaldehyde is available in purities typically ranging from 98% to 99%, with production scales up to kilogram quantities [5].

Why Pyrrole-2-carboxaldehyde (CAS 1003-29-8) Cannot Be Interchanged with Pyrrole-3-carboxaldehyde, Furfural, or Thiophene-2-carboxaldehyde in Regioselective Synthesis and Materials Applications


Although pyrrole-2-carboxaldehyde shares the heterocyclic aldehyde scaffold with isomers and heteroatom analogs—including pyrrole-3-carboxaldehyde (CAS 7126-39-8), furan-2-carboxaldehyde (furfural, CAS 98-01-1), and thiophene-2-carboxaldehyde (CAS 98-03-3)—generic substitution among these compounds is not scientifically justifiable. The position of the formyl group on the heterocyclic ring dictates fundamentally different regiochemical outcomes in electrophilic substitution and condensation reactions [1]. Specifically, the 2-carboxaldehyde substitution pattern in pyrrole directs further electrophilic attack exclusively or predominantly to the 4-position (not the 5-position), whereas pyrrole-3-carboxaldehyde exhibits a distinct substitution profile [2]. Moreover, the heteroatom identity (N-H in pyrrole vs. O in furan vs. S in thiophene) governs proton donor/acceptor capacity, hydrogen-bonding behavior, and electronic properties that materially affect reaction kinetics, product yields, and downstream material performance [3]. The dimerization behavior of pyrrole-2-carboxaldehyde in the solid phase—absent in its furan and thiophene counterparts—further underscores that these compounds are not functionally equivalent . The quantitative evidence presented in Section 3 substantiates why procurement decisions must be compound-specific.

Pyrrole-2-carboxaldehyde CAS 1003-29-8: Quantified Differentiation Evidence for Scientific Procurement


Enhanced Corrosion Inhibition Efficiency via In Situ Condensation on Electrode Surfaces

In studies of substituted N-arylpyrroles as aluminum corrosion inhibitors in hydrochloric acid, the carbaldehyde-containing derivative demonstrated superior inhibiting power relative to non-carbaldehyde analogs. The enhanced performance is mechanistically attributed to additional condensation of the aldehyde group on the electrode surface, a pathway unavailable to analogs lacking this functional group [1]. Schiff bases derived from pyrrole-2-carboxaldehyde further exhibited measurable corrosion inhibition efficiency by blocking both cathodic and anodic sites, as revealed by weight loss studies [2].

Corrosion inhibition Electrochemistry Aluminum protection

Knoevenagel Condensation Yields of 67–78% Under Flow Chemistry Conditions

Pyrrole-2-carboxaldehyde undergoes Knoevenagel condensation with a range of substituted benzyl nitriles under continuous flow conditions to afford α,β-unsaturated nitriles in yields of 67–78% [1]. This yield range provides a quantitative benchmark for process chemists evaluating this building block. In contrast, pyrrole-3-carboxaldehyde would yield structurally distinct regioisomeric products unsuitable for the same downstream transformations (e.g., hydrogenation to 2-phenyl-3-(1H-pyrrol-2-yl)propan-1-amines), though direct comparative yield data under identical conditions are not available in the open literature [2].

Flow chemistry Knoevenagel condensation α,β-Unsaturated nitriles

Exclusive 4-Substitution Regioselectivity in Friedel–Crafts Acetylation

The Friedel–Crafts acetylation of pyrrole-2-carboxaldehyde proceeds with exclusive or predominant substitution at the 4-position of the pyrrole ring [1]. This regiochemical outcome is dictated by the 2-carboxaldehyde directing group and contrasts sharply with pyrrole-3-carboxaldehyde, which directs electrophilic attack to different ring positions (typically the 2- or 5-positions) [2]. Methyl 2-pyrrolecarboxylate and 2-pyrrolecarbonitrile exhibit similar 4-substitution preferences, but the aldehyde functionality in pyrrole-2-carboxaldehyde offers distinct reactivity for subsequent transformations (e.g., reduction, reductive amination, condensation) not available to the ester or nitrile analogs [3].

Regioselective synthesis Friedel–Crafts acetylation Electrophilic substitution

Thermodynamic Conformational Preference: cis Conformer More Stable by 3.57 kcal/mol

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal that cis-2-pyrrolecarboxaldehyde is thermodynamically more stable than its trans conformer by 3.57 kcal/mol [1]. In contrast, trans-3-pyrrolecarboxaldehyde is more stable than its cis conformer by only 0.30 kcal/mol [2]. This substantial energy difference (3.57 vs. 0.30 kcal/mol) indicates that pyrrole-2-carboxaldehyde adopts a strongly preferred conformation in solution and the gas phase, whereas pyrrole-3-carboxaldehyde exhibits near-degenerate conformational equilibrium. The conformational rigidity of pyrrole-2-carboxaldehyde has implications for molecular recognition, hydrogen-bonding patterns in hydrated complexes, and vibrational spectroscopic interpretation [3].

Conformational analysis DFT calculations Vibrational spectroscopy

Solid-Phase Dimeric vs. Solution-Phase Monomeric Behavior

Vibrational and electronic spectroscopic characterization has established that pyrrole-2-carboxaldehyde exists as a dimeric species in the solid phase but dissociates to a monomeric form in solution . This phase-dependent aggregation behavior arises from the dual proton-donor (N-H) and proton-acceptor (C=O) functionality of the pyrrole-2-carboxaldehyde scaffold [1]. In contrast, furan-2-carboxaldehyde (furfural) and thiophene-2-carboxaldehyde lack the N-H proton donor and consequently do not exhibit comparable dimerization behavior in the solid state—a distinction confirmed by gas and solution phase conformational dynamics studies [2]. The enthalpy and entropy changes for dimerization of pyrrole-2-carboxaldehyde in carbon tetrachloride solution have been experimentally determined, further differentiating it from furan and thiophene analogs [3].

Solid-state chemistry Hydrogen bonding Phase-dependent properties

High-Value Application Scenarios for Pyrrole-2-carboxaldehyde (CAS 1003-29-8) Based on Quantified Differentiation Evidence


Continuous Flow Synthesis of α,β-Unsaturated Nitriles and Saturated Amines

Based on the demonstrated 67–78% yield in Knoevenagel condensation under flow chemistry conditions [1], pyrrole-2-carboxaldehyde is a qualified building block for continuous manufacturing processes targeting α,β-unsaturated nitriles. Subsequent flow hydrogenation with Pd-C or Raney Nickel catalysts affords quantitative conversion to saturated amines, enabling telescoped multi-step flow sequences without intermediate isolation. This application is not readily transferable to pyrrole-3-carboxaldehyde due to regioisomeric product divergence.

Regioselective Synthesis of 4-Substituted Pyrrole Derivatives

The exclusive or predominant 4-substitution observed in Friedel–Crafts acetylation of pyrrole-2-carboxaldehyde [2] makes this compound the preferred starting material when synthetic routes require functionalization at the pyrrole 4-position. Pyrrole-3-carboxaldehyde directs substitution elsewhere and cannot substitute without altering the regiochemical outcome of the synthetic sequence.

Corrosion Inhibitor Formulation for Aluminum in Acidic Environments

The enhanced corrosion inhibition efficacy of carbaldehyde-containing N-arylpyrroles, attributed to additional condensation on electrode surfaces [3], positions pyrrole-2-carboxaldehyde-derived Schiff bases as viable candidates for aluminum corrosion protection in hydrochloric acid. Non-aldehyde pyrrole derivatives lack this condensation-mediated enhancement pathway.

Computational Modeling and Vibrational Spectroscopic Studies of Heterocyclic Aldehydes

The pronounced conformational preference of pyrrole-2-carboxaldehyde (cis conformer more stable than trans by 3.57 kcal/mol) [4] simplifies computational modeling relative to pyrrole-3-carboxaldehyde (0.30 kcal/mol difference). Additionally, the phase-dependent dimerization behavior provides a well-characterized system for studying intermolecular hydrogen bonding in heterocyclic aldehydes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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